molecular formula C7H6F3NO3S B048793 6-Methylpyridin-3-yl trifluoromethanesulfonate CAS No. 111770-91-3

6-Methylpyridin-3-yl trifluoromethanesulfonate

Cat. No. B048793
M. Wt: 241.19 g/mol
InChI Key: NSSSVJYQTZRVMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “6-Methylpyridin-3-yl trifluoromethanesulfonate” involves several steps. One method involves the use of potassium acetate in acetonitrile at 160℃ . The reaction mixture is heated for a certain period, and after completion, the acetonitrile is evaporated to give a black solid. The solid is then dissolved in DMSO and purified by HPLC to give the boronic acid .


Chemical Reactions Analysis

The chemical reactions involving “6-Methylpyridin-3-yl trifluoromethanesulfonate” are complex and involve several steps. For instance, one synthesis method involves the use of potassium acetate in acetonitrile at 160℃ . After the reaction is complete, the acetonitrile is evaporated to give a black solid, which is then dissolved in DMSO and purified by HPLC .

Scientific Research Applications

  • Catalysis : Ytterbium (III) trifluoromethanesulfonate has been used as a catalyst in Friedel-Crafts acylation of 1-methylpyrrole in ionic liquid, demonstrating satisfactory ketone yields and recyclability (Su, Wu, & Su, 2005). Similarly, lanthanide(III) trifluoromethanesulfonates have been employed as highly effective catalysts for the aminolysis of 1,2-epoxides, yielding β-amino alcohols with excellent yields and regioselectivity (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).

  • Organic Synthesis : The combination of MPBT and trifluoromethanesulfonic anhydride has been shown to effectively generate glycosyl triflates from thioglycosides, which can then be rapidly converted to glycosides with good yield and selectivity (Crich & Smith, 2000).

  • Polymer Science : In the field of polymer science, methyl trifluoromethanesulfonate has been identified to have a gauche conformation and is a covalent sulfonate with minimal internal rotation. This insight is important for understanding the behavior of covalent sulfonates in various chemical environments (Trautner, Altabef, Fernández, Varetti, & Oberhammer, 1999).

  • Medicinal Chemistry : In medicinal chemistry, compounds such as IN-1130, which includes 6-methylpyridin-2-yl motifs, have shown potential anti-fibrosis effects and anti-metastatic effects in breast cancer models, indicating the relevance of this moiety in drug development (Kim et al., 2008).

  • Material Science : In material science, the electropolymerization of pyrrole in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate room temperature ionic liquid has been investigated. This process significantly increases the polymerization rate, electrochemical capacity, and electroconductivity of pyrrole, with potential applications in advanced material synthesis (Sekiguchi, Atobe, & Fuchigami, 2002).

properties

IUPAC Name

(6-methylpyridin-3-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c1-5-2-3-6(4-11-5)14-15(12,13)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSSVJYQTZRVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561514
Record name 6-Methylpyridin-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridin-3-yl trifluoromethanesulfonate

CAS RN

111770-91-3
Record name 6-Methylpyridin-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-pyridinetrifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5 g of 3-hydroxy-6-methylpyridine in 100 mL of CH2Cl2 at 0° C. was added successively 7.7 mL of Et3N and 8.1 mL of Tf2O. The reaction was stirred at room temperature for 30 minutes, then diluted with more CH2Cl2 (220 mL). The organic phase was washed successively with 1N HCl, brine, dried over MgSO4, filtered, and concentrated to give after purification using flash chromatography on silica gel (hexane:EtOAc 65:35) the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Robert, C Hoarau, S Célanire, P Ribéreau, A Godard… - Tetrahedron, 2005 - Elsevier
… ((E)-2-(Methoxycarbonyl)vinyl)-6-methylpyridin-3-yl trifluoromethanesulfonate (24) The procedure described above, using 2-bromo-6-methylpyridin-3-yl trifluoromethanesulfonate 9, …
Number of citations: 16 www.sciencedirect.com
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
Structural analysis of modern pharmaceutical practices allows for the identification of two rapidly growing trends: the introduction of tailor‐made amino acids and the exploitation of …
JW Ellingboe, M Antane, TT Nguyen… - Journal of medicinal …, 1994 - ACS Publications
A series of pyrido [2, 3-d] pyrimidine angiotensin II (A II) antagonists was synthesized and tested for antagonism of A II. Compounds with a biphenylyltetrazole pharmacophore and small …
Number of citations: 58 pubs.acs.org
EF Knight - 2016 - discovery.ucl.ac.uk
The overall aim of this project was to design and synthesise novel Protease Activated Receptor-1 (PAR-1) inhibitors in order to develop a novel treatment for Idiopathic Pulmonary …
Number of citations: 3 discovery.ucl.ac.uk
H Holliday - 2023 - cedar.wwu.edu
Natural products are an important class of molecules utilized in traditional medicine and inspire drug design in medicinal chemistry. Cananga odorata, a tree commonly known as ylang-…
Number of citations: 0 cedar.wwu.edu
J Liu, B Sun, X Zhao, J Xing, Y Gao… - Journal of Medicinal …, 2017 - ACS Publications
Protease-activated receptor-1 (PAR1), a G-protein-coupled receptor, plays a critical role in thrombin-mediated platelet aggregation. It is regarded as a promising antithrombosis target …
Number of citations: 16 pubs.acs.org
S Tartaggia, A Caporale, F Fontana, P Stabile… - RSC Advances, 2013 - pubs.rsc.org
An original strategy for the synthesis of ketone 1, the key intermediate for preparing Etoricoxib, an important nonsteroidal anti-inflammatory drug, has been developed. Inexpensive 5-…
Number of citations: 4 pubs.rsc.org
PMM Shelton, SM Grosslight, BJ Mulligan, HV Spargo… - Tetrahedron, 2020 - Elsevier
The guaipyridine alkaloids cananodine, rupestine D and rupestine G were synthesized in six steps or less from readily available 3-(allyloxy)-2-(bromomethyl)-6-methylpyridine. Key …
Number of citations: 7 www.sciencedirect.com

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